Cyclopropyl(phenyl)methanesulfonamide
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Overview
Description
Cyclopropyl(phenyl)methanesulfonamide is an organosulfur compound that features a sulfonamide functional group. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methanesulfonamide moiety. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(phenyl)methanesulfonamide can be synthesized through the reaction of cyclopropylamine with phenylmethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:
Cyclopropylamine+Phenylmethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(phenyl)methanesulfonamide has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of cyclopropyl(phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler analog with a single sulfonamide group.
Benzenesulfonamide: Contains a benzene ring instead of a cyclopropyl group.
Sulfonimidates: Sulfur(VI) species with different substituents and applications.
Uniqueness
Cyclopropyl(phenyl)methanesulfonamide is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
cyclopropyl(phenyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,11,12,13) |
InChI Key |
FXAAYRPXUQLXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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